molecular formula C11H12O3S B1268337 p-Toluenesulfonic Acid 1-Butyn-3-yl Ester CAS No. 53487-52-8

p-Toluenesulfonic Acid 1-Butyn-3-yl Ester

Cat. No. B1268337
CAS RN: 53487-52-8
M. Wt: 224.28 g/mol
InChI Key: XWRDBUBKBUYLQI-UHFFFAOYSA-N
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Patent
US05436273

Procedure details

To a solution of tosyl chloride (0.5 mole) and commercial 3-butyn-2-ol (0.4 mole; 40-50% aqueous solution) in ether (350 ml), potassium hydroxide (2.5 moles) is slowly added over a period of 15-30 minutes. The temperature is maintained at 0°-5° C. for the entire period and the reaction mixture is allowed to stand for 90 minutes. When the reaction is complete, the ether phase is washed and dried. Removal of the ether, in vacuo, yields crude 2-tosyloxy-3-butyne.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
2.5 mol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1](Cl)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].[CH3:12][CH:13]([OH:16])[C:14]#[CH:15].[OH-].[K+]>CCOCC>[S:1]([O:16][CH:13]([C:14]#[CH:15])[CH3:12])([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
0.4 mol
Type
reactant
Smiles
CC(C#C)O
Name
Quantity
2.5 mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature is maintained at 0°-5° C. for the entire period
WASH
Type
WASH
Details
the ether phase is washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of the ether

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OC(C)C#C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.